In-Depth Technical Guide: tert-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate in Advanced Drug Discovery
In-Depth Technical Guide: tert-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate in Advanced Drug Discovery
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), the architectural precision of chiral building blocks dictates the success of the therapeutic agent. tert-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate (CAS: 2387560-41-8) has emerged as a highly specialized, privileged scaffold. While its (S)-enantiomer is famously embedded in the clinical KRAS G12C inhibitor Adagrasib (MRTX849), the (R)-enantiomer is indispensable for rigorous Structure-Activity Relationship (SAR) profiling, stereochemical boundary mapping, and the synthesis of next-generation reversible-covalent degraders.
This whitepaper synthesizes the physicochemical properties, safety protocols, and field-proven synthetic methodologies for utilizing this crucial intermediate, providing a self-validating framework for medicinal chemists.
Chemical Identity & Physicochemical Properties
Understanding the baseline properties of this building block is critical for predicting its behavior in complex cross-coupling reactions and ensuring long-term stability in the laboratory. The presence of the tert-butyloxycarbonyl (Boc) group provides orthogonal protection, while the cyanomethyl moiety introduces both a hydrogen-bond acceptor and precise steric bulk.
Table 1: Quantitative Physicochemical Data
| Property | Specification |
| Chemical Name | tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate |
| CAS Number | 2387560-41-8 |
| Molecular Formula | C₁₁H₁₉N₃O₂ |
| Molecular Weight | 225.29 g/mol |
| Purity | ≥97% |
| Physical State | Solid |
| InChI Key | BTWCKQOWWVNXTC-SECBINFHSA-N |
| Storage Conditions | 2–8 °C, inert atmosphere, protect from light |
Data sourced from standardized chemical inventory specifications ().
Structural Rationale in Drug Design: The Causality of the Scaffold
As an application scientist, I frequently observe that the selection of a piperazine linker is treated as a mere pharmacokinetic optimization step. However, the 2-cyanomethyl substitution fundamentally alters the molecule's interaction with target proteins.
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The Role of the Cyanomethyl Group: In targeting the switch-II pocket (S-IIP) of KRAS G12C, the cyanomethyl group is not a passive spectator. The nitrile (-C≡N) acts as a potent hydrogen-bond acceptor, while the methylene spacer provides the exact vector required to orient an attached electrophilic warhead (e.g., a fluoroacrylamide) toward the mutant Cysteine-12 residue (1)[1].
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Stereochemical Importance of the (R)-Enantiomer: While the (S)-isomer yields optimal binding in Adagrasib, synthesizing analogues with the (R)-enantiomer is a mandatory step in SAR profiling. It maps the spatial constraints of the S-IIP pocket. Furthermore, in the design of reversible-covalent PROTACs (such as YF135 analogues), altering the stereochemistry to the (R)-configuration can dramatically shift the trajectory of the E3 ligase ligand, optimizing the ternary complex formation required for target ubiquitination (2)[2].
Fig 1. Logical relationship and mechanism of targeted KRAS G12C degradation utilizing a cyanomethylpiperazine-based PROTAC.
Safety, Handling, and Storage Protocols
Handling functionalized piperazines requires strict adherence to GHS safety standards. The free secondary amine (even when N1 is Boc-protected) and the nitrile group present specific toxicological hazards.
Table 2: GHS Safety and Hazard Data
| Category | Specification |
| Signal Word | Warning |
| Hazard Pictogram | GHS07 (Exclamation Mark / Irritant) |
| Hazard Statements | H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |
| Key Precautionary Codes | P261 : Avoid breathing dust/fume/gas/mist/vapors.P280 : Wear protective gloves/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water. |
| Required PPE | Nitrile gloves, safety goggles, lab coat, localized exhaust. |
Application Scientist Insight: The compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) and protected from light. Exposure to ambient moisture and heat can lead to slow hydrolysis of the Boc group or degradation of the nitrile moiety, severely impacting downstream reaction yields (3)[3].
Validated Synthetic Methodologies
The following protocols represent field-validated, self-contained systems for incorporating tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate into complex drug scaffolds.
Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Objective: Attachment of the piperazine N4 to an aryl/heteroaryl electrophile (e.g., a chloro-quinazoline core). Causality: The N1 position is sterically and electronically shielded by the bulky, electron-withdrawing Boc group. This orthogonal protection ensures that only the more nucleophilic N4 secondary amine reacts, preventing the formation of complex polymeric mixtures (4)[4].
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aryl halide electrophile (1.0 equiv) in anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration.
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Reagent Addition: Add tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).
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Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the SNAr process, driving the reaction forward without competing for the electrophile.
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Execution: Heat the mixture to 90–100 °C and stir for 6–12 hours. Monitor the reaction progress via LC-MS until complete consumption of the aryl halide is observed.
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Work-up: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the Boc-protected intermediate.
Protocol B: Chemoselective Boc-Deprotection
Objective: Cleavage of the N1-Boc group to liberate the secondary amine for subsequent warhead attachment (e.g., acryloylation). Causality: Acid-catalyzed deprotection is required. Trifluoroacetic acid (TFA) is chosen over stronger mineral acids (like aqueous HCl) to prevent the unwanted hydrolysis of the sensitive nitrile group (-C≡N) into an amide or carboxylic acid.
Step-by-Step Procedure:
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Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M concentration) and cool to 0 °C in an ice bath.
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Acid Addition: Add Trifluoroacetic acid (TFA) (10.0 equiv) dropwise to control the exothermic evolution of CO₂ and isobutylene gases.
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Execution: Remove the ice bath, allow the reaction to warm to room temperature, and stir for exactly 2 hours.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
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Neutralization: Redissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over Na₂SO₄, and concentrate to yield the highly reactive free piperazine amine.
Fig 2. Synthetic workflow for incorporating the (2R)-cyanomethylpiperazine building block and subsequent deprotection.
References
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Sigma-Aldrich | (R)-tert-Butyl 2-(cyanomethyl)piperazine-1-carboxylate Product & Properties Page |
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ChemScene | Safety Data Sheet: (R)-tert-Butyl 2-(cyanomethyl)piperazine-1-carboxylate | 3
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ACS Publications | Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines | 1
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European Journal of Medicinal Chemistry | Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC | 2
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Google Patents | WO2024036270A1 - Kras inhibitors (Synthetic Protocols) | 4
